molecular formula C20H24N4O6S B2545490 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 874804-47-4

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2545490
CAS No.: 874804-47-4
M. Wt: 448.49
InChI Key: RAZQCEOUKYGIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetically designed, potent and selective inhibitor of Janus Kinase 3 (JAK3). This compound acts by competitively binding to the ATP-binding site of the JAK3 enzyme, thereby potently suppressing the JAK-STAT signaling pathway. The design of this molecule incorporates a benzenesulfonyl-oxazolidine scaffold linked to a diamide core, which is recognized for achieving high selectivity for JAK3 over other JAK family members like JAK1 and JAK2. This selectivity is crucial for mechanistic studies, as the JAK3 enzyme is primarily expressed in hematopoietic cells and is essential for signaling through cytokine receptors that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Consequently, this inhibitor is a valuable pharmacological tool for investigating immune cell signaling, lymphocyte development, and activation in immunological research. Its application extends to the study of various pathological conditions, including autoimmune diseases, hematological cancers, and organ transplant rejection, where dysregulated JAK-STAT signaling is a known driver. Researchers can utilize this compound to dissect the specific contributions of JAK3 in complex biological systems and to validate JAK3 as a therapeutic target in preclinical models. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-14-11-16(6-7-17(14)29-2)31(27,28)24-9-10-30-18(24)13-23-20(26)19(25)22-12-15-5-3-4-8-21-15/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZQCEOUKYGIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazolidine ring and the subsequent attachment of the sulfonyl and pyridinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Sulfonyl Group Ethanediamide Substituents Molecular Formula Average Mass (g/mol) Notable Data
Target Compound : N-{[3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide 4-Methoxy-3-methylphenyl Pyridin-2-ylmethyl C₁₉H₂₃N₄O₆S* ~479.5† Not reported in evidence
Analog 1 : N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorophenyl 2-(2-Methoxyphenyl)ethyl C₂₂H₂₆FN₃O₆S 479.523 Monoisotopic mass: 479.152635; ChemSpider ID: 18407334
Analog 2 : N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Thiophen-2-yl 2-(3,4-Dimethoxyphenyl)ethyl C₂₀H₂₅N₃O₇S₂ 483.554 Monoisotopic mass: 483.113392; ChemSpider ID: 18403250

*Inferred molecular formula based on structural analysis.
†Estimated mass from formula.

Key Observations:

Sulfonyl Group Variations :

  • The target compound’s 4-methoxy-3-methylphenyl group introduces steric hindrance and lipophilicity, differing from Analog 1’s electron-withdrawing 4-fluorophenyl and Analog 2’s heteroaromatic thienyl group . Sulfonyl groups influence solubility and target binding; for example, thienylsulfonyl moieties (Analog 2) may enhance π-π stacking in hydrophobic pockets.

Ethanediamide Substituents :

  • The pyridin-2-ylmethyl group in the target compound contrasts with Analog 1’s 2-methoxyphenylethyl and Analog 2’s 3,4-dimethoxyphenylethyl chains. Bulkier substituents (e.g., dimethoxyphenyl in Analog 2) may reduce metabolic clearance but increase molecular weight.

Molecular Mass and Stereochemistry: All compounds have masses near 480 g/mol, within typical ranges for drug-like molecules. None exhibit defined stereocenters in the evidence, suggesting synthetic routes may prioritize racemic mixtures or achiral intermediates.

Similar strategies likely apply to the target compound’s benzenesulfonyl-oxazolidine assembly.

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s methoxy-methylbenzenesulfonyl group could enhance metabolic stability compared to Analog 1’s fluorophenyl group, which may be prone to defluorination.
  • Physicochemical Properties : The pyridinylmethyl group may improve aqueous solubility relative to Analog 2’s dimethoxyphenyl chain, critical for bioavailability.

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H32N4O7S, with a molecular weight of approximately 484.6 g/mol. The compound features a sulfonamide group, an oxazolidin ring, and pyridine moieties, which contribute to its chemical reactivity and potential pharmacological applications.

Property Value
Molecular FormulaC21H32N4O7S
Molecular Weight484.6 g/mol
Purity~95%
Complexity Rating754

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the oxazolidin ring.
  • Introduction of the sulfonyl group.
  • Attachment of the pyridine moiety.

The specific conditions for these reactions depend on the reagents used and desired purity levels .

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives containing the oxazolidin ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridine group may enhance this activity by facilitating interactions with bacterial enzymes.

A study demonstrated that certain oxadiazole derivatives, which share structural similarities with our compound, exhibited potent antitubercular activity against Mycobacterium bovis BCG . This suggests that this compound could potentially target similar pathways.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in microbial cells. For example, it may inhibit key enzymes involved in fatty acid synthesis or disrupt cell wall biosynthesis, leading to cell lysis . Further studies are required to elucidate the exact pathways and molecular targets.

Case Studies and Research Findings

  • Antimicrobial Activity : Research on similar compounds has shown promising results in inhibiting bacterial growth. For example, derivatives tested against Gram-positive and Gram-negative bacteria demonstrated significant inhibition compared to standard antibiotics like gentamicin .
  • Molecular Docking Studies : Molecular docking analyses have indicated that compounds similar to this compound bind effectively to the active sites of bacterial enzymes, suggesting a strong potential for therapeutic application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.